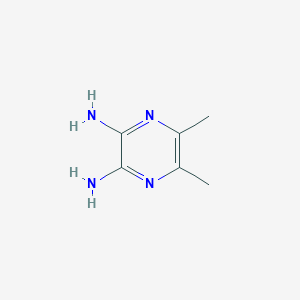
5,6-Dimethylpyrazine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethylpyrazine-2,3-diamine is an organic compound with the molecular formula C6H10N4 It is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms at the 1,4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
5,6-Dimethylpyrazine-2,3-diamine can be synthesized through several methods. One common approach involves the cyclization of α-aminoketones or α-aminoaldehydes. Another method includes the condensation of a 1,2-diketone with a 1,2-diamine . These reactions typically require specific catalysts and controlled conditions to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic systems such as copper-chromium, copper-zinc-chromium, or zinc-phosphoric acid-manganese . These catalysts facilitate the condensation reactions between diamines and diols or epoxides, leading to the formation of the desired pyrazine derivatives.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethylpyrazine-2,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazine N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
5,6-Dimethylpyrazine-2,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals, flavoring agents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-Dimethylpyrazine-2,3-diamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or interacting with DNA to exert its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrazine: Known for its use in flavoring agents and its distinct aroma properties.
2,3,5,6-Tetramethylpyrazine: Studied for its pharmacological effects, including neuroprotective and anti-inflammatory properties.
Phenazines: A class of compounds with diverse biological activities, including antimicrobial and antitumor properties.
Uniqueness
5,6-Dimethylpyrazine-2,3-diamine stands out due to its specific substitution pattern on the pyrazine ring, which imparts unique chemical and biological properties
Properties
CAS No. |
53114-83-3 |
|---|---|
Molecular Formula |
C6H10N4 |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5,6-dimethylpyrazine-2,3-diamine |
InChI |
InChI=1S/C6H10N4/c1-3-4(2)10-6(8)5(7)9-3/h1-2H3,(H2,7,9)(H2,8,10) |
InChI Key |
PVCTUFKTJGOWKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6,6-bis(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B12110351.png)

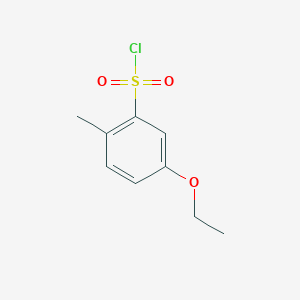
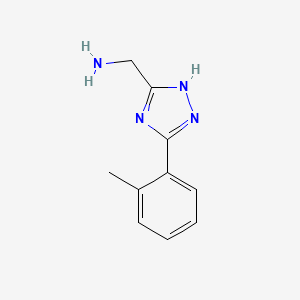
![N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,11-trien-10-yl)acetamide](/img/structure/B12110377.png)
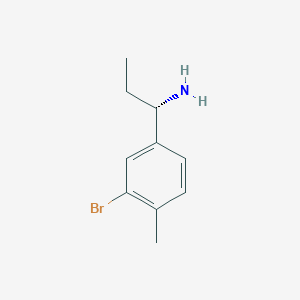
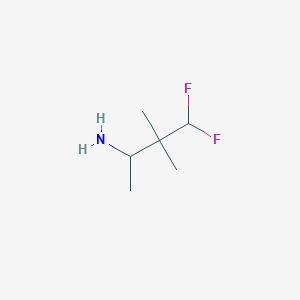
![(2S)-2-Amino-3-phenyl-N-[4-(piperidin-1-YL)phenyl]propanamide](/img/structure/B12110391.png)
![6-Phenyl-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12110410.png)
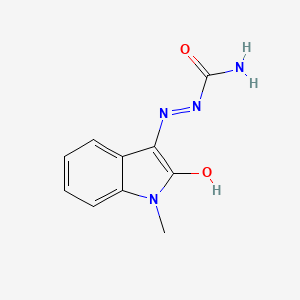

![Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate](/img/structure/B12110431.png)
